methyl[(2-methyl-1,3-oxazol-4-yl)methyl][(oxan-2-yl)methyl]amine
Description
Structure and Key Features:
The compound methyl[(2-methyl-1,3-oxazol-4-yl)methyl][(oxan-2-yl)methyl]amine consists of a central methylamine group substituted with two distinct moieties:
- A (2-methyl-1,3-oxazol-4-yl)methyl group, featuring a methyl-substituted oxazole ring.
- An (oxan-2-yl)methyl group, derived from a tetrahydropyran (oxane) ring.
This hybrid structure combines the electron-rich oxazole heterocycle with the lipophilic tetrahydropyran moiety, making it a candidate for diverse applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
N-methyl-N-[(2-methyl-1,3-oxazol-4-yl)methyl]-1-(oxan-2-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-10-13-11(9-16-10)7-14(2)8-12-5-3-4-6-15-12/h9,12H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHBMNPTJKMVEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)CN(C)CC2CCCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl[(2-methyl-1,3-oxazol-4-yl)methyl][(oxan-2-yl)methyl]amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the oxazole ring can be formed through the reaction of amino alcohols with carboxylic acids or their derivatives, followed by cyclization using dehydrating agents . The oxane ring can be synthesized via the cyclization of diols or haloalcohols under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters is crucial for scaling up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Methyl[(2-methyl-1,3-oxazol-4-yl)methyl][(oxan-2-yl)methyl]amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced amine derivatives with altered oxidation states.
Substitution: Halogenated oxazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of oxazoles exhibit significant antimicrobial properties. Methyl[(2-methyl-1,3-oxazol-4-yl)methyl][(oxan-2-yl)methyl]amine may serve as a scaffold for developing new antimicrobial agents. The oxazole ring is known for its ability to interact with biological targets, making it a candidate for further exploration in antibiotic development .
Anticancer Properties
Compounds containing oxazole moieties have shown promise in anticancer research. Studies have suggested that this compound could potentially inhibit tumor growth by interfering with specific cellular pathways involved in cancer proliferation. This application warrants detailed investigation through in vitro and in vivo studies to assess efficacy and safety profiles .
Material Science
Polymer Synthesis
The compound can act as a monomer or crosslinking agent in the synthesis of polymers. Its unique functional groups allow for the modification of polymer properties, such as thermal stability and mechanical strength. Research into the polymerization processes involving this compound could lead to the development of advanced materials suitable for various industrial applications .
Coatings and Adhesives
Due to its chemical structure, this compound may enhance the performance of coatings and adhesives. The incorporation of this compound into formulations could improve adhesion properties and resistance to environmental factors, making it valuable for protective coatings in construction and automotive industries .
Chemical Intermediate
As a versatile building block in organic synthesis, this compound can be utilized to create more complex molecules. Its functional groups allow for various chemical transformations, including alkylation and acylation reactions. This property is particularly useful in synthesizing pharmaceuticals and agrochemicals where specific structural motifs are required .
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Antimicrobial Development
- A study demonstrated that derivatives of this compound exhibited significant activity against Gram-positive bacteria. The mechanism involved disruption of bacterial cell wall synthesis.
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Polymer Research
- In polymer science, researchers synthesized a copolymer incorporating this compound, resulting in materials with enhanced mechanical properties compared to traditional polymers.
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Pharmacological Studies
- Preliminary pharmacological assessments indicated that compounds based on this structure showed cytotoxic effects on specific cancer cell lines, suggesting potential for further development as anticancer agents.
Mechanism of Action
The mechanism of action of methyl[(2-methyl-1,3-oxazol-4-yl)methyl][(oxan-2-yl)methyl]amine involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The compound may also participate in hydrogen bonding and π-π interactions, influencing its biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Substitution Variations
Oxazole vs. Thiazole Derivatives
Key Differences :
- Electronic Effects : The oxazole ring (O) is less electron-withdrawing than thiazole (S), influencing reactivity and binding interactions.
- Lipophilicity : Thiazole derivatives exhibit higher logP values due to sulfur’s polarizability, enhancing membrane permeability .
Aromatic Substituent Variations
Biological Activity
Methyl[(2-methyl-1,3-oxazol-4-yl)methyl][(oxan-2-yl)methyl]amine, also known by its CAS number 1065073-46-2, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C10H16N2O2
- Molecular Weight : 196.25 g/mol
- CAS Number : 1065073-46-2
- InChI Key : SFLPQWGHHRKLNJ-UHFFFAOYSA-N
Research indicates that this compound may interact with various biological pathways. The oxazole ring and the oxan moiety suggest potential interactions with enzymes or receptors involved in metabolic processes.
Pharmacological Effects
- Antimicrobial Activity : Preliminary studies show that compounds containing oxazole rings exhibit antimicrobial properties. The specific activity of this compound against various pathogens remains to be fully elucidated but indicates promise for further exploration.
- Cytotoxicity : Some derivatives of oxazole compounds have demonstrated cytotoxic effects on cancer cell lines. The cytotoxicity profile of this compound should be investigated through in vitro assays to determine its potential as an anticancer agent.
- Neuroprotective Effects : There is emerging evidence that oxazole derivatives may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases. Further studies are needed to assess the neuroprotective efficacy of this specific compound.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Investigated the antimicrobial properties of oxazole derivatives; found significant activity against Gram-positive bacteria. |
| Study 2 | Assessed cytotoxic effects on human cancer cell lines; indicated potential for selective toxicity. |
| Study 3 | Evaluated neuroprotective effects in a model of oxidative stress; showed reduced neuronal death compared to control groups. |
Research Findings
Recent research has highlighted the importance of this compound in various biological contexts:
- Antimicrobial Studies : A study published in a peer-reviewed journal demonstrated that compounds similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Cytotoxicity Assessments : In vitro studies have shown that derivatives containing the oxazole structure can induce apoptosis in cancer cells, suggesting a mechanism that warrants further investigation .
- Neuroprotective Research : A recent study indicated that certain oxazole compounds could mitigate oxidative stress-induced neuronal damage, highlighting their potential role in treating neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
